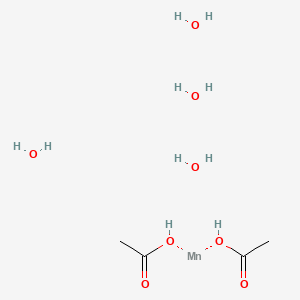

Manganese acetate tetrahydrate

説明

See also: LV-FX (FDA NDC: 64616-097) (component of); Cal-5-Revive (FDA NDC: 64616-109) (component of); Pan-Zyme-S (FDA NDC: 64616-101) (component of) ... View More ...

特性

IUPAC Name |

manganese(2+);diacetate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mn.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESXSDZNZGSWSP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14MnO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210566 | |

| Record name | Manganese acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red transparent solid; [Merck Index] Light pink hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Manganese(II) acetate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6156-78-1 | |

| Record name | Manganese acetate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006156781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, manganese(2+) salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE ACETATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TO51D176N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Manganese Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of manganese acetate (B1210297) tetrahydrate (Mn(CH₃COO)₂·4H₂O), a compound of interest in various chemical and pharmaceutical applications. This document outlines the key crystallographic data, details the experimental protocols for its structural determination, and visualizes the coordination environment of the manganese ions and the experimental workflow.

Crystallographic Data

The crystal structure of manganese acetate tetrahydrate has been determined by single-crystal X-ray diffraction and further refined by neutron diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2][3]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.10 |

| b (Å) | 17.51 |

| c (Å) | 9.09 |

| α (°) | 90 |

| β (°) | 118.62 |

| γ (°) | 90 |

| Volume (ų) | 1551 |

| Z | 6 |

Data obtained from X-ray diffraction studies.

Structural Analysis

The crystal structure of this compound is characterized by two distinct manganese(II) ion coordination environments. Both Mn ions are in a distorted octahedral geometry.

-

Mn(1) site: The Mn(1) ion is coordinated by six oxygen atoms from six different acetate groups.

-

Mn(2) site: The Mn(2) ion is coordinated by four oxygen atoms from acetate groups and two oxygen atoms from water molecules.

The acetate groups act as bridging ligands, connecting the manganese ions to form a polymeric network. These networks form layers that are held together by hydrogen bonds involving the water molecules.

Table 2: Selected Interatomic Distances for this compound

| Bond | Distance (Å) |

| Mn(1) - O | 2.158 - 2.229 |

| Mn(2) - O | 2.153 - 2.256 |

Data obtained from neutron diffraction studies.

Experimental Protocols

The determination of the crystal structure of this compound involves the following key steps:

3.1. Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated aqueous solution of the salt at room temperature.

3.2. X-ray Diffraction Data Collection and Structure Solution

A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation. The collected data is then processed, and the structure is solved using direct methods and refined by full-matrix least-squares methods.

3.3. Neutron Diffraction

To precisely locate the hydrogen atoms, a neutron diffraction study is performed on a single crystal. This technique is sensitive to the scattering from hydrogen nuclei, allowing for the accurate determination of O-H bond lengths and the hydrogen bonding network.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure determination of this compound.

References

Physical and chemical properties of Mn(CH3COO)2·4H2O

An In-depth Technical Guide to Manganese(II) Acetate (B1210297) Tetrahydrate (Mn(CH₃COO)₂·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of manganese(II) acetate tetrahydrate. It includes detailed experimental protocols for property determination and relevant applications, particularly in research and development.

Physical and Chemical Properties

Manganese(II) acetate tetrahydrate is a pale pink crystalline solid.[1] It is the tetrahydrate form of manganese(II) acetate, an inorganic compound with the chemical formula Mn(CH₃COO)₂.[1][2] This hydrated salt is a versatile reagent in various chemical and industrial processes.[3]

Quantitative Physical Properties

The key physical properties of manganese(II) acetate tetrahydrate are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | Mn(CH₃COO)₂·4H₂O | [1][4] |

| Molecular Weight | 245.09 g/mol | [1][4][5] |

| Appearance | Light pink monoclinic crystals | [1][6][7] |

| Density | 1.59 g/cm³ | [1][4][6][7] |

| Melting Point | 80 °C (176 °F; 353 K) | [1][7][8][9] |

| Solubility in Water | ~700 g/L at 20 °C | [1][7] |

| pH | 7.0 (50 g/L in H₂O at 20 °C) | [10] |

| Crystal System | Monoclinic | [10][11][12] |

| Space Group | P2₁/c | [10][11] |

Quantitative Chemical Properties

The chemical characteristics and hazard information for manganese(II) acetate tetrahydrate are outlined below.

| Property | Value | References |

| CAS Number | 6156-78-1 | [1][4][13] |

| EC Number | 211-334-3 | [14] |

| Purity | ≥ 99% | [4] |

| LD₅₀ (Oral, Rat) | 2940 mg/kg | [1] |

| Flash Point | > 130 °C (266 °F; 403 K) | [1][6] |

| Storage Temperature | Below +30°C | [10][13] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of manganese(II) acetate tetrahydrate are provided below.

Synthesis of Manganese(II) Acetate Tetrahydrate

Manganese(II) acetate tetrahydrate can be synthesized through several laboratory routes.[2][12][15] A common method involves the reaction of manganese(II) carbonate with acetic acid.[1][15]

Protocol:

-

React manganese(II) carbonate (MnCO₃) with a stoichiometric excess of acetic acid (CH₃COOH) in an aqueous solution.[15] The reaction proceeds as follows: MnCO₃ + 2CH₃COOH → Mn(CH₃COO)₂ + H₂O + CO₂[1][15]

-

Gently heat the mixture to ensure the complete dissolution of the manganese carbonate.

-

Filter the resulting solution to remove any unreacted solids.

-

Allow the solution to cool and evaporate slowly at room temperature to facilitate the crystallization of manganese(II) acetate tetrahydrate.

-

Collect the pale pink crystals by filtration and wash them with a small amount of cold water.[12]

-

Dry the crystals in a desiccator.

Logical Flow for Synthesis of Mn(CH₃COO)₂·4H₂O

Caption: Synthesis workflow for manganese(II) acetate tetrahydrate.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[16][17] The capillary method is a standard technique for this determination.[18][19]

Protocol:

-

Finely powder a small sample of manganese(II) acetate tetrahydrate.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[18]

-

Place the capillary tube into a melting point apparatus.[16]

-

Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point (80°C).[18]

-

Then, reduce the heating rate to approximately 1-2°C per minute.[17]

-

Record the temperature at which the substance first begins to melt (the initial melting point) and the temperature at which it becomes completely liquid (the final melting point). This range indicates the melting point. For a pure substance, this range is typically narrow.[16]

Experimental Workflow for Property Determination

Caption: Workflow for determining key physical properties.

Solubility Determination

This protocol outlines a method to determine the solubility of manganese(II) acetate tetrahydrate in a given solvent at a specific temperature.[20][21]

Protocol:

-

Measure a precise volume of the desired solvent (e.g., 100 mL of distilled water) into a beaker.

-

Place the beaker in a constant temperature water bath and allow it to equilibrate.

-

Weigh a known mass of manganese(II) acetate tetrahydrate.

-

Add the solid to the solvent in small, pre-weighed increments, stirring continuously until the solid is fully dissolved.

-

Continue adding the solid until a small amount remains undissolved, indicating that the solution is saturated.

-

Stir the saturated solution for an extended period to ensure equilibrium is reached.

-

Carefully filter the solution to remove the undissolved solid.

-

Evaporate a known volume of the filtrate to dryness and weigh the remaining solid residue.

-

Calculate the solubility in grams per liter (g/L) of the solvent.

Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of hydrated salts by measuring the change in mass as a function of temperature.[22][23][24]

Protocol:

-

Calibrate the TGA instrument for temperature and mass.[25]

-

Place a small, accurately weighed sample (typically 5-10 mg) of manganese(II) acetate tetrahydrate into the TGA sample pan.[25]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).[23]

-

Record the mass loss as a function of temperature. The dehydration of Mn(CH₃COO)₂·4H₂O occurs in steps, with the loss of water molecules.[10][26] The anhydrous form decomposes at higher temperatures.[15]

-

Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. This allows for the determination of the number of water molecules lost and the decomposition products.[27]

Thermal Decomposition Pathway of Mn(CH₃COO)₂·4H₂O

References

- 1. Manganese(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Manganese(II) acetate tetrahydrate - Manganese acetate formula [ceramic-glazes.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Manganese acetate tetrahydrate | C4H14MnO8 | CID 93021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MANGANESE DIACETATE - Ataman Kimya [atamanchemicals.com]

- 7. wholesale Manganese(II) acetate tetrahydrate Crystalline - FUNCMATER [funcmater.com]

- 8. manganese(II) acetate tetrahydrate [chemister.ru]

- 9. Manganese (II) Acetate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 10. MANGANESE(II) ACETATE TETRAHYDRATE CAS#: 6156-78-1 [m.chemicalbook.com]

- 11. [PDF] Crystal structure of this compound | Semantic Scholar [semanticscholar.org]

- 12. Manganese(II) acetate - Crystal growing [en.crystalls.info]

- 13. chembk.com [chembk.com]

- 14. americanelements.com [americanelements.com]

- 15. grokipedia.com [grokipedia.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. thinksrs.com [thinksrs.com]

- 19. mt.com [mt.com]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. quora.com [quora.com]

- 22. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 23. thermalsupport.com [thermalsupport.com]

- 24. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Synthesis of Manganese Acetate Tetrahydrate from Manganese Carbonate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of manganese acetate (B1210297) tetrahydrate (Mn(CH₃COO)₂·4H₂O) from manganese carbonate (MnCO₃). The document details the underlying chemical principles, experimental protocols, purification strategies, and key reaction parameters. The information is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to produce high-purity manganese acetate tetrahydrate.

Introduction

Manganese(II) acetate tetrahydrate is a pale pink crystalline solid with significant applications across various chemical disciplines. It serves as a crucial precursor for the synthesis of other manganese compounds, a catalyst in oxidation and esterification reactions, a mordant in the textile industry, and a component in specialty fertilizers.[1][2] In the context of advanced materials and drug development, high-purity manganese acetate is essential for producing manganese-based catalysts and as a raw material for certain pharmaceutical intermediates. The synthesis from manganese carbonate and acetic acid is a common and effective method for its preparation.[1][3]

The fundamental reaction involves the neutralization of manganese carbonate with acetic acid, leading to the formation of manganese acetate, water, and carbon dioxide gas, as depicted in the following chemical equation:

MnCO₃ + 2CH₃COOH → Mn(CH₃COO)₂ + H₂O + CO₂↑ [3][4]

This guide will provide a detailed methodology for this synthesis, including protocols for impurity removal and crystallization of the tetrahydrate form.

Experimental Protocols

The synthesis of high-purity this compound from manganese carbonate can be systematically approached in a multi-stage process. This includes the primary reaction, purification of the resulting solution, and controlled crystallization of the final product.

Materials and Reagents

| Material/Reagent | Grade |

| Manganese Carbonate (MnCO₃) | Reagent Grade |

| Acetic Acid (CH₃COOH) | Glacial or 70% Aqueous Solution |

| Aqueous Ammonia (B1221849) (NH₄OH) | 25% Solution |

| Nitric Acid (HNO₃) | 5% Solution (for optional raw material purification) |

| Distilled or Deionized Water | High-Purity |

Synthesis Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Procedure

Step 1: Purification of Manganese Carbonate (Optional)

For applications requiring exceptionally high purity, the starting manganese carbonate can be purified to remove acid-insoluble impurities and certain metal ions.

-

In a suitable reactor, create a slurry of manganese carbonate in a 5% nitric acid solution with a liquid-to-solid ratio of 5:1.

-

Stir the mixture at 25°C for a predetermined time to leach out impurities.

-

Filter the purified manganese carbonate using a vacuum filter.

-

Wash the filter cake thoroughly with distilled water to remove residual acid.

-

Dry the purified manganese carbonate in a drying oven. A loss of 5-6% of manganese can be expected during this process.[5]

Step 2: Reaction of Manganese Carbonate with Acetic Acid

-

To a reaction flask, add a measured quantity of 70% acetic acid. An excess of acetic acid is recommended to ensure the complete conversion of the manganese carbonate.[4][6]

-

While stirring, gradually add small portions of manganese carbonate to the acetic acid.[4] The reaction is accompanied by the evolution of carbon dioxide gas, so controlled addition is crucial to prevent excessive foaming.

-

After all the manganese carbonate has been added, continue to stir the mixture. Gentle heating (e.g., to 60°C) can be applied to accelerate the dissolution, which can otherwise be slow.[6]

-

The reaction is complete when the evolution of carbon dioxide ceases and the solid manganese carbonate has fully dissolved, resulting in a pink solution.[4]

-

Filter the resulting solution to remove any unreacted starting material or insoluble impurities.

Step 3: Purification of the Manganese Acetate Solution

This step is critical for removing heavy metal impurities such as iron, lead, and copper.

-

Transfer the filtered manganese acetate solution to a clean vessel.

-

While stirring, carefully add aqueous ammonia to alkalize the solution to a pH of 7.5-8.0. This will precipitate the hydroxides of heavy metal impurities.[5]

-

Filter the solution to remove the precipitated impurities.

Step 4: Crystallization of this compound

-

The purified manganese acetate solution is then evaporated to a preset concentration to achieve saturation at the initial crystallization temperature.

-

Controlled crystallization is initiated by gradually cooling the saturated solution from 40°C down to 20°C with intense stirring.[5] A gradual cooling process promotes the formation of larger, purer crystals.[5]

-

Allow the resulting crystalline precipitate to mature in the mother liquor for 20-30 minutes with continued stirring.[5]

-

Separate the crystals from the solution via vacuum filtration.

-

Wash the crystals with a pure, saturated solution of manganese acetate to displace the impure mother liquor. A liquid-to-solid phase ratio of at least 3:1 is recommended for washing.[5]

-

Dry the final product, this compound, appropriately.

Quantitative Data and Characterization

The efficiency of the synthesis and the quality of the final product are evaluated based on yield, purity, and physical characteristics.

Reaction and Process Parameters

| Parameter | Value/Range | Notes |

| Reaction Temperature | Ambient to 60°C | Heating can accelerate the dissolution of MnCO₃.[6] |

| Crystallization Temperature Range | 40°C to 20°C | Controlled cooling is crucial for crystal quality.[5] |

| Precipitate Maturation Time | 20–30 minutes | Allows for better crystal formation and purity.[5] |

| Stirring Intensity (Crystallization) | Re = 200 | Intense stirring promotes uniform crystal growth.[5] |

| pH for Impurity Precipitation | 7.5–8.0 | For the removal of heavy metal ions like iron, lead, and copper.[5] |

| Overall Yield | 80–85% | Based on the described low-waste technological scheme.[5] |

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | Mn(CH₃CO₂)₂·4H₂O |

| Molar Mass | 245.087 g/mol [3] |

| Appearance | Light pink monoclinic crystals[3] |

| Density | 1.59 g/cm³[3] |

| Melting Point | 80°C[3] |

| Solubility in Water | Soluble (approx. 700 g/L at 20°C)[3] |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis, emphasizing the purification stages, can be visualized as follows:

Caption: Logical flow diagram for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from manganese carbonate and acetic acid is a robust and scalable method. The key to obtaining a high-purity product lies in the careful control of reaction conditions, particularly in the purification and crystallization stages. By implementing the detailed protocols outlined in this guide, researchers and professionals can reliably produce this compound that meets the stringent quality requirements for advanced applications in catalysis, materials science, and pharmaceutical development. The provided quantitative data and workflows serve as a solid foundation for optimizing this synthesis process for specific laboratory or industrial needs.

References

- 1. Manganese(II) acetate tetrahydrate - Manganese acetate formula [ceramic-glazes.com]

- 2. elemtrade.com [elemtrade.com]

- 3. Manganese(II) acetate - Wikipedia [en.wikipedia.org]

- 4. Manganese(II) acetate - Crystal growing [en.crystalls.info]

- 5. sibran.ru [sibran.ru]

- 6. Sciencemadness Discussion Board - Manganese Acetate... - Powered by XMB 1.9.11 [sciencemadness.org]

Solubility Profile of Manganese (II) Acetate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese (II) acetate (B1210297) tetrahydrate in water and various organic solvents. The information is compiled to assist researchers and professionals in chemistry, materials science, and pharmaceutical development in designing experiments, formulating solutions, and understanding the behavior of this compound in different solvent systems.

Overview and Physicochemical Properties

Manganese (II) acetate tetrahydrate, with the chemical formula Mn(CH₃COO)₂·4H₂O, is a pale pink crystalline solid. It is a hydrated salt of manganese and acetic acid, widely used as a catalyst in organic synthesis, a precursor for advanced materials, a mordant in the textile industry, and a nutrient supplement.[1][2] Its solubility is a critical parameter for these applications, governing its reactivity, bioavailability, and the methods for its purification and crystal growth.

Aqueous Solubility

Manganese (II) acetate tetrahydrate is freely soluble in water. The dissolution in water results in the dissociation of the salt into the aquated manganese (II) ion, [Mn(H₂O)₆]²⁺, and acetate ions (CH₃COO⁻). The solubility is temperature-dependent, generally increasing with a rise in temperature.[3][4]

Quantitative Aqueous Solubility Data

| Temperature (°C) | Solubility | Unit | Citation |

| 20 | 700 | g/L | [5] |

| 25 | ~233 | g/L | [6] |

| 50 | 64.5 | g/100g | [7] |

Note: The value of 700 g/L at 20°C appears to be an outlier compared to other reported values and should be used with caution.

Solubility in Organic Solvents

The solubility of manganese (II) acetate tetrahydrate in organic solvents is largely dependent on the polarity of the solvent. It is generally soluble in polar protic solvents and has limited to no solubility in nonpolar or aprotic polar solvents.

Quantitative and Qualitative Solubility in Organic Solvents

The following table summarizes the known solubility of manganese (II) acetate tetrahydrate in common organic solvents. Quantitative data is sparse, and much of the available information is qualitative.

| Solvent | Formula | Solubility | Unit | Citation |

| Methanol | CH₃OH | Soluble | - | [1][7] |

| Ethanol | C₂H₅OH | Soluble | - | [1][7] |

| Ethanol (~20°C) | C₂H₅OH | 2.4 | g/100 mL | [1] |

| Acetic Acid | CH₃COOH | Soluble | - | [6] |

| Acetone | C₃H₆O | Insoluble | - | [8] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 (with sonication) | mg/mL | [9] |

Experimental Protocols for Solubility Determination

While a specific, detailed protocol for determining the solubility of manganese (II) acetate tetrahydrate is not extensively documented, a general methodology based on the isothermal equilibrium method can be employed. This method involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

General Isothermal Equilibrium Protocol

-

Sample Preparation: An excess amount of manganese (II) acetate tetrahydrate is added to a known volume or mass of the solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the solvent and temperature.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

Concentration Analysis: The concentration of manganese (II) acetate in the aliquot is determined using a suitable analytical technique.

-

Gravimetric Analysis: A known mass or volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

-

Spectroscopic Analysis: For colored solutions, UV-Vis spectrophotometry can be used to determine the concentration by measuring the absorbance at a specific wavelength and comparing it to a calibration curve.

-

Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the amount of the compound in the solution.

-

Titration: The concentration of manganese (II) ions can be determined by complexometric titration with a standard solution of a chelating agent like EDTA.

-

-

Data Reporting: The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL), grams per 100 g of solvent ( g/100 g), or moles per liter (mol/L).

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound like manganese (II) acetate tetrahydrate.

This guide provides a foundational understanding of the solubility of manganese (II) acetate tetrahydrate. For specific applications, it is recommended to experimentally verify the solubility data under the conditions of interest.

References

- 1. Solubility table - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. MANGANESE(II) ACETATE TETRAHYDRATE CAS#: 6156-78-1 [m.chemicalbook.com]

- 4. Manganese(II) acetate tetrahydrate, Mn 22% (typical) 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. manganese(II) acetate tetrahydrate [chemister.ru]

- 8. sibran.ru [sibran.ru]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Manganese Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of manganese acetate (B1210297) tetrahydrate (Mn(CH₃COO)₂·4H₂O). The decomposition process is a multi-step phenomenon involving dehydration, the formation of intermediates, and the final evolution to manganese oxides. The specific pathway and final products are highly dependent on the atmospheric conditions. This document synthesizes data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and infrared spectroscopy (IR) to elucidate the decomposition mechanism. Detailed experimental protocols for these analytical techniques are also provided to aid in the replication and further investigation of these processes.

Introduction

Manganese acetate tetrahydrate is a crucial precursor in the synthesis of various manganese-based materials, including manganese oxides that have significant applications in catalysis, battery technology, and electronics.[1] Understanding its thermal decomposition behavior is paramount for controlling the synthesis of these materials with desired phases, morphologies, and properties. The thermal degradation of this compound is a complex process that proceeds through several distinct stages, each characterized by specific chemical transformations and associated thermal events.

Thermal Decomposition Pathway

The thermal decomposition of this compound can be broadly divided into two main stages: dehydration and the decomposition of the anhydrous salt. The process is significantly influenced by the surrounding atmosphere, primarily whether it is an inert environment (e.g., nitrogen) or an oxidizing one (e.g., air).

Decomposition in an Inert Atmosphere (Nitrogen)

In an inert atmosphere, the decomposition proceeds through the following key steps:

-

Dehydration: The initial stage involves the loss of the four molecules of water of hydration. This process typically occurs in two overlapping steps.[2][3]

-

Formation of Intermediates: Following dehydration, the anhydrous manganese acetate undergoes further decomposition. Studies have identified the formation of intermediate species such as acetyl manganese acetate and manganese acetate hydroxide.[2][3]

-

Formation of Manganese(II) Oxide: The final solid product in an inert atmosphere is manganese(II) oxide (MnO).[2][3]

Decomposition in an Oxidizing Atmosphere (Air)

In the presence of air, the decomposition pathway is altered, particularly in the final stages:

-

Dehydration and Intermediate Formation: The initial dehydration and formation of anhydrous manganese acetate are similar to the process in an inert atmosphere.

-

Oxidative Decomposition: The subsequent decomposition of the anhydrous salt and any intermediates is an oxidative process.

-

Formation of Manganese Oxides: The final product in an oxidizing atmosphere is typically a mixed-valence manganese oxide, most commonly hausmannite (Mn₃O₄).[2][4]

The overall thermal decomposition pathway is visualized in the following diagram:

Caption: Overall thermal decomposition pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from thermal analysis of this compound under different atmospheric conditions.

Table 1: Thermal Decomposition Stages in an Inert Atmosphere (Nitrogen)

| Stage | Temperature Range (°C) | Mass Loss (%) | Key Events & Products | Reference |

| Dehydration (Step 1) | 20 - 125 | ~29.4 | Loss of 4 H₂O molecules, formation of anhydrous Mn(CH₃COO)₂. Two overlapping steps with DTG maxima at ~66°C and ~89°C. | [3] |

| Intermediate Formation | 120 - 190 | Minor | Formation of acetyl manganese acetate and manganese acetate hydroxide. | [2][3] |

| Decomposition | 190 - 346 | ~40.7 | Decomposition of anhydrous salt and intermediates to form MnO. Two DTG maxima at ~323°C and ~338°C. | [3] |

Table 2: Thermal Decomposition Stages in an Oxidizing Atmosphere (Air)

| Stage | Temperature Range (°C) | DTA/DSC Peaks | Key Events & Products | Reference |

| Dehydration | 40 - 200 | Endothermic | Loss of water of hydration. | [4] |

| Decomposition | 250 - 350 | Exothermic | Decomposition of anhydrous manganese acetate. An exothermic peak around 300°C is observed. | [4] |

| Final Product Formation | > 350 | - | Formation of Mn₃O₄. | [2][4] |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to study the thermal decomposition of this compound are provided below.

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with the decomposition steps.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Atmosphere: High-purity nitrogen or dry air is purged through the furnace at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Acquisition: The mass loss (TGA), the rate of mass loss (DTG), and the temperature difference between the sample and a reference (DTA) or the heat flow (DSC) are recorded as a function of temperature.

Caption: TGA/DTA experimental workflow.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

Instrumentation: A powder X-ray diffractometer.

Methodology:

-

Sample Preparation: Samples of this compound are heated to specific temperatures (determined from TGA/DTA data) in a furnace under a controlled atmosphere and then cooled to room temperature. The resulting solid residues are ground into a fine powder.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range: A 2θ range of 10-80° is commonly used.

-

Scan Speed: A slow scan speed (e.g., 1-2°/min) is employed to obtain high-resolution patterns.

-

-

Data Acquisition and Analysis: The diffraction pattern is recorded, and the obtained peaks are compared with standard diffraction patterns from the JCPDS-ICDD database to identify the crystalline phases.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the solid residues and to monitor the changes in chemical bonding during decomposition.

Instrumentation: An FTIR spectrometer.

Methodology:

-

Sample Preparation: Solid residues from different decomposition temperatures are mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The absorption bands are assigned to specific vibrational modes of the functional groups present in the sample.

Evolved Gas Analysis (EGA)

The gaseous products evolved during the thermal decomposition can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) coupled with the thermal analyzer. In the case of this compound, the evolved gases include water vapor, acetic acid, acetone, carbon monoxide, and carbon dioxide.[2]

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that is highly sensitive to the atmospheric conditions. In an inert atmosphere, the decomposition proceeds through dehydration and the formation of intermediates to yield manganese(II) oxide. In an oxidizing atmosphere, the final product is typically Mn₃O₄. A thorough understanding of this decomposition pathway, facilitated by the analytical techniques and protocols outlined in this guide, is essential for the controlled synthesis of manganese-based materials with tailored properties for a wide range of applications.

References

The Thermal Dehydration of Manganese Acetate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal dehydration process of manganese acetate (B1210297) tetrahydrate (Mn(CH₃COO)₂·4H₂O). Understanding the thermal behavior of this compound is critical for its application as a precursor in the synthesis of manganese oxides for catalysts, battery materials, and as a reagent in various chemical processes. This document summarizes key quantitative data, outlines experimental protocols for thermal analysis, and presents a visual representation of the dehydration and decomposition pathway.

Overview of Thermal Decomposition

Manganese acetate tetrahydrate is a pale pink crystalline solid that undergoes a multi-stage decomposition upon heating. The process begins with the loss of its four molecules of water of hydration, followed by the decomposition of the anhydrous salt into manganese oxide. The exact nature of the final oxide product is dependent on the atmospheric conditions.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been studied using techniques such as thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), and differential thermal analysis (DTA). The data reveals a distinct two-phase process: dehydration followed by decomposition of the anhydrous salt. The dehydration itself proceeds in two overlapping steps.

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (Observed %) | Mass Loss (Theoretical %) | Process |

| Dehydration Step 1 | 20 - 125[1] | 65.6[1] | 29.25 (total for both steps)[1] | 29.4 (for 4 H₂O)[1] | Mn(CH₃COO)₂·4H₂O → Mn(CH₃COO)₂·2H₂O + 2H₂O |

| Dehydration Step 2 | 20 - 125[1] | 88.6[1] | Mn(CH₃COO)₂·2H₂O → Mn(CH₃COO)₂ + 2H₂O | ||

| Decomposition | 190 - 346[1] | 323.2 and 338.1[1] | 40.66[1] | ~41.5 (for MnO formation) | Mn(CH₃COO)₂ → MnO + Volatile Products |

Note: The two dehydration steps are overlapping. The total observed mass loss of 29.25% corresponds to the complete loss of all four water molecules to form the anhydrous salt.[1]

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize the thermal decomposition of this compound, based on common practices in the cited literature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges and corresponding mass losses of the dehydration and decomposition steps.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed in the instrument's furnace.

-

Atmosphere: The furnace is purged with a continuous flow of an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

-

Heating Program: The sample is heated from ambient temperature (e.g., 20°C) to a final temperature (e.g., 500-600°C) at a constant heating rate (e.g., 5 or 10 °C/min).

-

Data Acquisition: The instrument records the sample's mass, the rate of mass change (DTG), and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Analysis: The resulting curves are analyzed to identify the onset and peak temperatures of thermal events and to quantify the percentage of mass loss at each step.

Product Identification: X-ray Diffraction (XRD) and Infrared Spectroscopy (IR)

Objective: To identify the crystalline structure of the solid residues at different stages of heating and to characterize the chemical bonds present.

Methodology:

-

Sample Preparation: Separate samples of this compound are heated to specific temperatures corresponding to the end of each major thermal event observed in the TGA analysis (e.g., 150°C for the anhydrous salt and 400°C for the final oxide). The heating is then stopped, and the samples are cooled to room temperature in an inert atmosphere.

-

XRD Analysis: The cooled solid residues are ground into a fine powder and analyzed using an X-ray diffractometer to obtain their diffraction patterns. These patterns are then compared with standard diffraction databases (e.g., JCPDS) to identify the crystalline phases present.

-

IR Spectroscopy: A small amount of the solid residue is mixed with KBr and pressed into a pellet, or analyzed using an ATR-FTIR spectrometer. The resulting infrared spectrum provides information about the functional groups present in the material.

Visualization of the Dehydration and Decomposition Pathway

The following diagrams illustrate the logical flow of the thermal decomposition process of this compound.

Caption: Stepwise dehydration of this compound.

Caption: Decomposition pathway of anhydrous manganese acetate.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process. It initiates with a two-step, overlapping dehydration between approximately 20°C and 125°C to form the anhydrous salt.[1] This is followed by the decomposition of the anhydrous acetate at higher temperatures (190-346°C), which proceeds through intermediate species to yield manganese(II) oxide in an inert atmosphere or manganese(II,III) oxide in the presence of air.[1] A thorough understanding of these thermal events and the associated products is essential for the controlled synthesis of manganese-based materials.

References

CAS number 6156-78-1 properties and uses

An In-depth Technical Guide to Manganese(II) Acetate (B1210297) Tetrahydrate (CAS 6156-78-1)

Introduction

Manganese(II) acetate tetrahydrate, identified by the CAS number 6156-78-1, is a moderately water-soluble crystalline solid that appears as pale red or pink crystals.[1][2][3][4] This compound is a hydrated salt of manganese and serves as a significant precursor in various industrial and research applications.[3][5] It is particularly valued for its role as a catalyst in organic synthesis and polymer production, a micronutrient in agriculture, and a precursor for advanced materials.[5][6][7] Its solubility in water and alcohol makes it a versatile reagent in numerous chemical processes.[1][7]

Chemical and Physical Properties

Manganese(II) acetate tetrahydrate possesses distinct chemical and physical properties that are crucial for its various applications. These properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 6156-78-1 | [5][8] |

| Molecular Formula | Mn(CH₃COO)₂·4H₂O | [5] |

| Molecular Weight | 245.09 g/mol | [4][5] |

| Appearance | Pale red/pink crystalline solid | [1][2][3] |

| Density | 1.589 g/mL at 25 °C | [3] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility | Soluble in water, methanol, ethanol, and acetic acid. | [1][3][7] |

| pH | 7.0 (50g/l in H₂O at 20℃) | [9] |

| Crystal System | Monoclinic | [3] |

Synthesis and Purification

Synthesis Protocols

Manganese(II) acetate tetrahydrate can be synthesized through several laboratory methods. The choice of method often depends on the available starting materials and desired purity.

Method 1: From Manganese Carbonate and Acetic Acid [2][10]

-

Reaction: Add manganese(II) carbonate (MnCO₃) in small portions to an excess of acetic acid (CH₃COOH) with constant stirring.

-

Observation: Continue adding the manganese compound until the cessation of carbon dioxide evolution.

-

Filtration: Filter the resulting solution to remove any unreacted solids or impurities.

-

Crystallization: The filtrate, which is a solution of manganese(II) acetate, can then be used for crystal growth.

Method 2: From Manganese(II) Oxide and Acetic Acid [2][10]

-

Reaction: React manganese(II) oxide (MnO) with acetic acid.

-

Filtration: After the reaction is complete, filter the solution.

-

Crystallization: Allow the solution to cool and crystallize to obtain manganese(II) acetate tetrahydrate.

Method 3: From Manganese(II) Chloride and Sodium Acetate [2]

-

Reaction: A solution of manganese(II) chloride (MnCl₂) is reacted with a solution of sodium acetate (CH₃COONa).

-

Precipitation: Upon cooling the mixture, a crystalline precipitate of manganese(II) acetate tetrahydrate will form.

-

Isolation: The precipitate is filtered and washed with a small amount of cold water.

Method 4: Industrial Preparation from Electrolytic Manganese [11]

-

Reaction: Electrolytic manganese is added to glacial acetic acid (diluted with deionized water to a concentration of 8-12 °Bé) in a reactor. The reaction is considered complete when the pH of the solution reaches 6.5-7.0.

-

Clarification and pH Adjustment: The reaction solution is filtered, and the pH is adjusted to 4.0-4.6 with glacial acetic acid.

-

Concentration: The solution is concentrated under reduced pressure (0.1-0.9 MPa) until the concentration reaches 31-36 °Bé.

-

Crystallization and Dehydration: The concentrated solution is cooled to induce crystallization, and the resulting crystals are dehydrated by centrifugation for 1.5-2.5 hours.

References

- 1. Page loading... [guidechem.com]

- 2. Manganese(II) acetate tetrahydrate - Manganese acetate formula [ceramic-glazes.com]

- 3. MANGANESE(II) ACETATE TETRAHYDRATE | 6156-78-1 [chemicalbook.com]

- 4. Manganese acetate tetrahydrate | C4H14MnO8 | CID 93021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. elemtrade.com [elemtrade.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. 6156-78-1 | CAS DataBase [m.chemicalbook.com]

- 10. Manganese(II) acetate - Wikipedia [en.wikipedia.org]

- 11. CN1626495A - Method for preparing manganese acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to Manganous Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics, experimental protocols, and biological relevance of manganous acetate (B1210297) tetrahydrate, Mn(CH₃COO)₂·4H₂O. The information is curated to support research, development, and application in scientific and pharmaceutical contexts.

Core Chemical and Physical Properties

Manganous acetate tetrahydrate is a pale pink, crystalline solid.[1] It is the tetrahydrate form of manganese(II) acetate and serves as a moderately water-soluble source of manganese.[2] This compound is stable under normal conditions but is sensitive to heat, moisture, and direct sunlight.[1] Upon heating, it decomposes to form manganese oxide.[2][3]

Data Presentation: Physical and Chemical Characteristics

The fundamental properties of manganous acetate tetrahydrate are summarized below for easy reference and comparison.

| Property | Value |

| IUPAC Name | manganese(2+);diacetate;tetrahydrate[4][5] |

| Synonyms | Manganese(II) acetate tetrahydrate, Manganous acetate tetrahydrate, Manganese diacetate tetrahydrate[4][6] |

| CAS Number | 6156-78-1[4][6] |

| Molecular Formula | C₄H₁₄MnO₈ (or Mn(CH₃COO)₂·4H₂O)[4][7] |

| Molecular Weight | 245.09 g/mol [4][6] |

| Appearance | Light pink or pale red crystalline solid[1][4][8] |

| Melting Point | 80 °C (176 °F; 353 K)[1][9] |

| Decomposition Temperature | >300 °C (decomposes)[10][11] |

| Density | 1.589 - 1.59 g/cm³ at 25 °C[9][10][12] |

| Solubility | Soluble in water (approx. 700 g/L at 20°C), methanol, ethanol, and acetic acid.[9][10] |

| pH | 6.0 - 7.0 (5% aqueous solution)[13] |

| Crystal Structure | Monoclinic, Space Group: P2₁/c[10][14] |

Structure and Chemistry

Manganous acetate tetrahydrate's crystal structure is a coordination polymer.[9] In this structure, each manganese(II) ion is in an octahedral geometry, hexacoordinated by oxygen atoms from both the acetate ligands and water molecules.[9][15][16] These coordinated units are linked by acetate groups to form planes, which are in turn connected through hydrogen bonds.[14]

Applications in Research and Industry

This compound is a versatile reagent with numerous applications stemming from its role as a manganese source and a catalyst.[8][17]

| Field | Specific Application |

| Materials Science | Serves as a precursor for synthesizing manganese oxides (e.g., MnO₂) and other functional materials used in catalysts and high-purity cathode materials for lithium-ion batteries.[11][18][19] It is employed in sol-gel synthesis and chemical vapor deposition (CVD).[10][11] |

| Chemical Synthesis | Acts as a catalyst in various organic reactions, including oxidations (e.g., conversion of xylene), esterifications, and polymerizations.[8][17][20] It is a key catalyst, often with cobalt acetate, for producing terephthalic acid (TPA).[21] |

| Biochemical Research | Provides a source of Mn²⁺ ions, which are essential cofactors for numerous enzymes, including superoxide (B77818) dismutase (MnSOD), arginase, and pyruvate (B1213749) carboxylase.[19][22] This is critical for studying metabolic pathways and enzyme kinetics.[19] |

| Drug Development | Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[22] Its role in studying manganese-induced neurotoxicity is also relevant for understanding the neurological effects of metal ions.[1][4][8][9][10] |

| Industrial Uses | Employed as a mordant in dyeing, a drier for paints and varnishes, a component in fertilizers to correct manganese deficiency in soil, and as an animal feed supplement.[8][19][20] |

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following sections provide protocols for the synthesis, purification, and analysis of manganous acetate tetrahydrate.

Synthesis and Purification Protocol

This protocol is based on the reaction of manganese carbonate with acetic acid, followed by purification via crystallization, a method suitable for producing a high-purity product.[11][18]

Objective: To synthesize high-purity manganous acetate tetrahydrate.

Materials:

-

Manganese(II) Carbonate (MnCO₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Aqueous Ammonia (B1221849) (for pH adjustment)

-

Reaction vessel with stirring and heating capabilities

-

Filtration apparatus (vacuum filter)

-

Evaporator/Concentrator

-

Crystallization vessel with cooling control

Methodology:

-

Dissolution: In a reaction vessel, create a solution of acetic acid by diluting glacial acetic acid with deionized water. Slowly add manganese(II) carbonate powder to the stirred acetic acid solution. The reaction is: MnCO₃ + 2CH₃COOH → Mn(CH₃COO)₂ + H₂O + CO₂.[9] Continue adding MnCO₃ until the effervescence ceases.

-

Impurity Precipitation & Filtration: Adjust the solution pH to 7.5-8.0 with aqueous ammonia to precipitate heavy metal impurities, such as iron hydroxides.[11] Filter the solution to remove any insoluble impurities and the precipitated metal hydroxides.

-

Concentration: Transfer the purified solution to an evaporator. Concentrate the solution under reduced pressure until it reaches a specific gravity that promotes saturation at the target crystallization temperature.[11][14]

-

Controlled Crystallization: Transfer the concentrated solution to a crystallization vessel. Cool the solution gradually from 40°C down to 20°C with intense stirring.[11] Gradual cooling promotes the formation of larger, purer crystals.[11]

-

Crystal Maturation and Washing: Allow the precipitate to mature in the mother liquor for 20-30 minutes to facilitate the desorption of impurities.[11] Filter the crystalline product using a vacuum filter. Wash the crystals with a pure, saturated manganese acetate solution to remove residual mother liquor.[11]

-

Drying: Dry the final product in a controlled environment to yield light pink crystals of Mn(CH₃COO)₂·4H₂O.

Quantitative Analysis Protocol: Chelatometric Titration

This protocol determines the concentration of Mn²⁺ in a sample via complexometric titration with Ethylenediaminetetraacetic acid (EDTA).

Objective: To determine the purity of a manganous acetate sample by quantifying the manganese(II) content.

Materials:

-

Manganous acetate sample

-

0.01 M EDTA standard solution

-

Deionized water

-

Ascorbic acid (to prevent oxidation of Mn²⁺)

-

Ammonia solution (25%)

-

Thymolphthalein complexone (TPC) indicator

-

Automatic titrator with a photometric probe (650 nm) or manual titration setup

-

pH meter or pH indicator strips

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the manganous acetate sample in a beaker with approximately 60 mL of deionized water.

-

Addition of Reagents: Add ~0.1 g of ascorbic acid to the solution to prevent the air oxidation of Mn²⁺ to higher oxidation states in the alkaline medium.

-

pH Adjustment: Carefully add ammonia solution dropwise to adjust the solution pH to approximately 10. This pH is optimal for the formation of the stable Mn-EDTA complex.

-

Indicator Addition: Add about 0.1 g of the TPC indicator to the solution.

-

Titration: Titrate the prepared sample solution with a standardized 0.01 M EDTA solution. The reaction is Mn²⁺ + [EDTA]⁴⁻ → [Mn-EDTA]²⁻.

-

Endpoint Detection: The endpoint is observed as a distinct color change of the indicator. If using a photometric titrator, the instrument will detect the endpoint at the specified wavelength.

-

Calculation: Calculate the amount of manganese(II) in the sample based on the volume of EDTA titrant used and its molarity.

Role in Biological Systems and Signaling Pathways

While essential in trace amounts, excessive manganese is neurotoxic, a critical consideration in drug development and toxicology.[8][18] Manganous acetate tetrahydrate, as a source of Mn²⁺ ions, is relevant for studying these effects. High levels of Mn²⁺ can induce a Parkinson's-like syndrome known as "manganism".[8] The neurotoxic mechanism involves the disruption of cellular homeostasis, leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[1][8]

Mn²⁺-Induced Neurotoxicity Signaling Pathway

Research has elucidated a key molecular pathway initiated by Mn²⁺ overload in neuronal cells.[4][8] This pathway is of significant interest to neuroscientists and pharmacologists.

-

Induction of Oxidative Stress: Excess intracellular Mn²⁺ leads to a rapid increase in Reactive Oxygen Species (ROS).[8]

-

MAPK Activation: The surge in ROS activates stress-related signaling cascades, notably the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[8]

-

HIF-1α Accumulation: Activated p38 MAPK signaling promotes the nuclear accumulation of Hypoxia-Inducible Factor-1alpha (HIF-1α), a transcription factor.[8]

-

Apoptosis: HIF-1α then initiates a transcriptional program that leads to caspase-dependent apoptosis (programmed cell death), resulting in neuronal loss.[8]

This pathway highlights potential therapeutic targets, as antioxidants (like N-acetyl-L-cysteine) or specific inhibitors of p38 MAPK can disrupt this toxic cascade.[8]

Logical Relationships and Applications Overview

Manganous acetate tetrahydrate's utility stems from its fundamental chemical properties, making it a central starting material for a wide array of applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Metal Ion Signaling in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Manganese acetate tetrahydrate | C4H14MnO8 | CID 93021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. biomedres.us [biomedres.us]

- 9. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sibran.ru [sibran.ru]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. CN1626495A - Method for preparing manganese acetate - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Manganese(II) acetate (638-38-0) IR Spectrum [chemicalbook.com]

- 18. Nutritional neuroscience - Wikipedia [en.wikipedia.org]

- 19. Manganese(II) acetate - Crystal growing [en.crystalls.info]

- 20. MANGANESE(II) ACETATE TETRAHYDRATE(6156-78-1) IR Spectrum [m.chemicalbook.com]

- 21. Manganese Acetate – High-Purity Catalyst & Industrial Chemical Compound_Food minerals_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 22. Manganese Is Essential for Neuronal Health - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to X-ray Diffraction (XRD) Data of Manganese Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) data for manganese acetate (B1210297) tetrahydrate (Mn(CH₃COO)₂·4H₂O). It is intended to serve as a core resource for researchers and professionals in drug development and materials science who utilize XRD for the characterization of crystalline compounds. This document presents key crystallographic data, a detailed experimental protocol for XRD analysis, and a workflow for data acquisition and analysis.

Core Data Presentation

The crystallographic and powder diffraction data for manganese acetate tetrahydrate are summarized below. These data are essential for phase identification, purity assessment, and structural analysis.

Crystallographic Data

This compound crystallizes in a monoclinic system. The fundamental crystallographic parameters have been determined through single-crystal X-ray diffraction studies and are presented in Table 1.[1][2]

| Parameter | Value |

| Chemical Formula | Mn(CH₃COO)₂·4H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.10 Å |

| b = 17.51 Å | |

| c = 9.09 Å | |

| β = 118.62° | |

| Volume of Unit Cell | 1548.8 ų |

| Formula Units per Unit Cell (Z) | 6 |

Powder X-ray Diffraction Data

The following table presents the calculated powder X-ray diffraction data for this compound, corresponding to the Powder Diffraction File (PDF) card number 29-879. This data is crucial for identifying the compound in a polycrystalline sample. The d-spacing represents the interplanar spacing, and the relative intensity (I/I₀) indicates the intensity of a diffraction peak relative to the most intense peak.

| 2θ (°) (Calculated for Cu Kα) | d-spacing (Å) | (hkl) | Relative Intensity (I/I₀) |

| 10.13 | 8.72 | (110) | 100 |

| 12.89 | 6.86 | (120) | 60 |

| 15.77 | 5.62 | (12-1) | 40 |

| 17.95 | 4.94 | (220) | 30 |

| 20.35 | 4.36 | (230) | 50 |

| 23.45 | 3.79 | (14-1) | 35 |

| 25.94 | 3.43 | (320) | 45 |

| 28.18 | 3.16 | (250) | 25 |

| 30.65 | 2.91 | (340) | 20 |

| 33.34 | 2.68 | (41-1) | 30 |

Experimental Protocols

A detailed and standardized experimental protocol is critical for obtaining high-quality and reproducible XRD data. The following section outlines a typical methodology for the powder XRD analysis of this compound.

Sample Preparation

-

Material Sourcing : Obtain this compound of a suitable purity (e.g., ≥99%). The material typically appears as pale pink crystals.

-

Grinding : Gently grind a small amount of the crystalline sample into a fine, homogeneous powder using an agate mortar and pestle. This step is crucial to minimize preferred orientation effects in the data.

-

Sample Mounting : The finely ground powder is then mounted onto a sample holder. A common method is the "top-loading" or "cavity mount" technique, where the powder is packed into a shallow well in the holder and the surface is flattened, for instance, with a glass slide, to ensure it is coplanar with the holder's surface.

XRD Data Acquisition

The following parameters are representative of a standard powder XRD experiment for a crystalline organic salt like this compound.

-

Instrument : A modern powder X-ray diffractometer equipped with a copper X-ray source and a position-sensitive detector is typically used.

-

X-ray Source : Cu Kα radiation (λ = 1.5406 Å) is commonly employed. The X-ray tube is generally operated at a voltage of 40 kV and a current of 40 mA.

-

Goniometer Setup : The diffractometer is set up in a Bragg-Brentano para-focusing geometry.

-

Scan Parameters :

-

Scan Range (2θ) : 5° to 70°

-

Step Size : 0.02°

-

Time per Step : 1-2 seconds

-

-

Data Processing : The raw diffraction data is processed to identify the peak positions (in 2θ), calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ), and determine the relative intensities of the diffraction peaks.

Mandatory Visualization

The following diagram illustrates the logical workflow of an X-ray diffraction experiment, from the initial sample preparation to the final data analysis and interpretation.

Caption: Workflow for Powder X-ray Diffraction Analysis.

References

Methodological & Application

Application Notes and Protocols: Manganese (II) Acetate Tetrahydrate as a Catalyst in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (II) acetate (B1210297) tetrahydrate, Mn(CH₃COO)₂·4H₂O, is a versatile and cost-effective catalyst for a variety of oxidation reactions in organic synthesis. As an earth-abundant metal, manganese offers a more sustainable alternative to precious metal catalysts.[1][2] Its utility spans the oxidation of alcohols, alkenes, and hydrocarbons, making it a valuable tool in academic research and the pharmaceutical industry for the synthesis of complex molecules and drug intermediates. This document provides detailed application notes and experimental protocols for the use of manganese (II) acetate tetrahydrate in key oxidation reactions.

Key Applications

Manganese (II) acetate tetrahydrate is effective in catalyzing a range of oxidative transformations, including:

-

Oxidation of Alcohols: Conversion of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.

-

Epoxidation of Alkenes: Formation of epoxides from various olefinic substrates.

-

Oxidation of Hydrocarbons: C-H activation and oxidation of alkylbenzenes and alkanes.

These reactions are crucial in the synthesis of fine chemicals and pharmaceutical intermediates. For instance, manganese-catalyzed oxidation is employed in the synthesis of fluoroketones, which are important precursors in drug design.[1][2]

Oxidation of Alcohols

A homogeneous catalytic system comprising manganese (II) acetate, an oxidant such as tert-butylhydroperoxide (TBHP), and an acid co-catalyst like trifluoroacetic acid (TFA) can efficiently oxidize a wide range of alcohols.[3] Secondary alcohols are typically converted to their corresponding ketones, while primary alcohols can be oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions.[3]

Quantitative Data for Alcohol Oxidation

| Substrate | Product | Catalyst System | Conversion (%) | Selectivity (%) | Reference |

| 2-Octanol (B43104) | 2-Octanone | Mn(OAc)₂/TBHP/TFA | 100 | >99 | [3] |

| Borneol | Camphor | Mn(OAc)₂/TBHP/TFA | 100 | >99 | [3] |

| Fenchyl alcohol | Fenchone | Mn(OAc)₂/TBHP/TFA | 42 | >99 | [3] |

| 1-Octanol | Octanoic acid | Mn(OAc)₂/TBHP/TFA | 100 | Major product | [3] |

| Benzyl alcohol | Benzoic acid | Mn(OAc)₂/TBHP/TFA | 100 | Major product | [3] |

Experimental Protocol: Oxidation of 2-Octanol to 2-Octanone

This protocol is based on the method described by G. G. Z. S. de Souza et al.[3]

Materials:

-

Manganese (II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

2-Octanol

-

tert-Butylhydroperoxide (TBHP), 70% in water

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-octanol (1 mmol, 0.130 g).

-

Add acetonitrile (1.5 mL) to dissolve the substrate.

-

Add manganese (II) acetate tetrahydrate (18 µmol, 4.4 mg).

-

Add trifluoroacetic acid (91 µmol, 7 µL).

-

While stirring, add tert-butylhydroperoxide (2.5 mmol, 0.32 mL of 70% aqueous solution) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Add saturated aqueous Na₂S₂O₃ solution to decompose the excess peroxide.

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 2-octanone.

Experimental Workflow: Alcohol Oxidation

Epoxidation of Alkenes

Manganese (II) salts, including the acetate form, can catalyze the epoxidation of a variety of alkenes using hydrogen peroxide (H₂O₂) as a green oxidant.[4][5] The reaction is typically performed in the presence of a bicarbonate buffer.[4] The addition of co-catalysts or additives like sodium acetate can enhance the reaction rate and yield.[4]

Quantitative Data for Alkene Epoxidation

| Substrate | Product | Catalyst System | Yield (%) | Reference |

| 1-Octene | 1,2-Epoxyoctane | Mn(OAc)₂/H₂O₂/Picolinic Acid/Quinoline | 45 | [6] |

| trans-Stilbene | trans-Stilbene oxide | MnSO₄/H₂O₂/NaHCO₃ | >95 | [5] |

| Cyclooctene (B146475) | Cyclooctene oxide | MnSO₄/H₂O₂/NaHCO₃ | 91 | [5] |

| 1-Methylcyclohexene | 1-Methylcyclohexene oxide | MnSO₄/H₂O₂/NaHCO₃ | 86 | [5] |

Experimental Protocol: Epoxidation of Cyclooctene

This protocol is adapted from the method described by Lane and Burgess for Mn(II)-catalyzed epoxidation.[5][7]

Materials:

-

Manganese (II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Cyclooctene

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Sodium bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF) or tert-Butanol (tBuOH)

-

Sodium acetate (NaOAc) (optional additive)

-

Deionized water

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Prepare a 0.2 M aqueous solution of sodium bicarbonate.

-

In a round-bottom flask, dissolve cyclooctene (1 mmol, 0.110 g) and manganese (II) acetate tetrahydrate (0.01 mmol, 2.45 mg, 1 mol%) in DMF or tBuOH (2 mL).

-

(Optional) Add sodium acetate (0.06 mmol, 4.9 mg, 6 mol%) as an additive.

-

In a separate container, prepare a mixture of 30% H₂O₂ (10 mmol, 1.13 mL) and the 0.2 M NaHCO₃ solution (adjust volume as needed).

-

Slowly add the H₂O₂/NaHCO₃ mixture to the stirring solution of the alkene and catalyst over several hours using a syringe pump.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC.

-

After completion, quench the reaction with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield cyclooctene oxide.

Experimental Workflow: Alkene Epoxidation

Proposed Catalytic Cycle for Oxidation with Peroxides

The mechanism for the oxidation of organic substrates using a Mn(II) catalyst and a peroxide (ROOH, where R = H or tBu) is believed to proceed through the in-situ formation of higher-valent manganese-oxo species.

The catalytic cycle can be summarized as follows:

-

Activation of Mn(II): The Mn(II) acetate reacts with the peroxide to form a Mn(IV)-oxo species.

-

Oxygen Atom Transfer: The high-valent manganese-oxo species transfers an oxygen atom to the substrate (e.g., an alcohol or alkene), leading to the oxidized product.

-

Regeneration of the Catalyst: The resulting Mn(II) species re-enters the catalytic cycle.

Catalytic Cycle Diagram

Safety Precautions

-

Manganese (II) acetate tetrahydrate is harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Oxidation reactions, particularly with peroxides, can be exothermic. Perform reactions in a well-ventilated fume hood and monitor the reaction temperature.

-

Peroxides are strong oxidizing agents and can be explosive. Handle with care and follow appropriate safety guidelines for their use and storage.

Conclusion

Manganese (II) acetate tetrahydrate is a readily available, inexpensive, and effective catalyst for a range of synthetically important oxidation reactions. The protocols outlined in this document provide a starting point for researchers to explore the utility of this catalyst in their own work, from small-scale laboratory synthesis to potential applications in drug development and manufacturing. The use of environmentally benign oxidants like hydrogen peroxide further enhances the appeal of manganese-based catalytic systems in the pursuit of greener and more sustainable chemical processes.

References

- 1. Manganese makes its mark in drug synthesis | EurekAlert! [eurekalert.org]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00155A [pubs.rsc.org]

- 7. Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions [organic-chemistry.org]

Synthesis of Manganese Oxide Nanoparticles from Manganese Acetate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of manganese oxide nanoparticles using manganese acetate (B1210297) as a precursor. The methodologies outlined are suitable for producing nanoparticles with controlled properties for various applications, including biomedical imaging, drug delivery, and catalysis.

Introduction

Manganese oxide nanoparticles are of significant interest due to their unique magnetic and catalytic properties.[1] Their biocompatibility and pH-sensitive behavior make them particularly promising for biomedical applications, such as T1-weighted magnetic resonance imaging (MRI) contrast agents and as carriers for targeted drug delivery systems.[1] The synthesis method can be tailored to control the size, morphology, and crystalline phase of the nanoparticles, which in turn dictates their functional properties. This document details two primary methods for synthesizing manganese oxide nanoparticles from manganese acetate: thermal decomposition and co-precipitation.

Data Presentation

The following table summarizes the key experimental parameters and resulting nanoparticle characteristics for the synthesis methods described.

| Synthesis Method | Precursor | Solvent / Medium | Reducing/Precipitating Agent | Capping Agent / Stabilizer | Temperature (°C) | Reaction Time | Resulting Nanoparticle Phase | Average Particle Size | Reference |

| Thermal Decomposition | Manganese (II) acetate | Trioctylamine / Dibenzyl ether | Oleylamine | Oleic acid | 320 | 1 hour | MnO | ~7 nm | [2] |